Mosapride citrate dihydrate

Übersicht

Beschreibung

Mosapride citrate is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist, facilitating acetylcholine release from enteric cholinergic neurons and enhancing gastrointestinal motility. Unlike other prokinetic agents such as cisapride, mosapride does not block K+ channels or D2 dopaminergic receptors, which may contribute to its favorable safety profile . It is used clinically to treat symptoms of chronic gastritis and to prepare patients for barium enema X-ray examinations . Mosapride has also been shown to improve insulin sensitivity in patients with type 2 diabetes, potentially through its effects on incretin secretion .

Synthesis Analysis

The synthesis of mosapride citrate is not detailed in the provided papers. However, the papers do discuss the pharmacological synthesis of its effects in vivo, such as the selective stimulation of upper gastrointestinal motility, which is mediated through the 5-HT4 receptors .

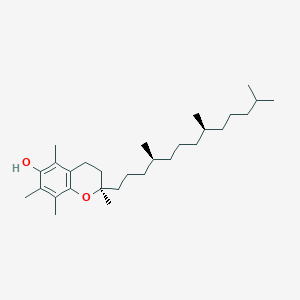

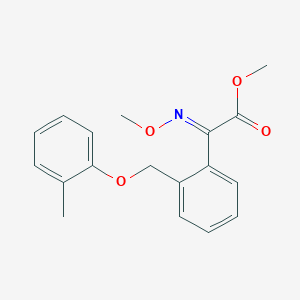

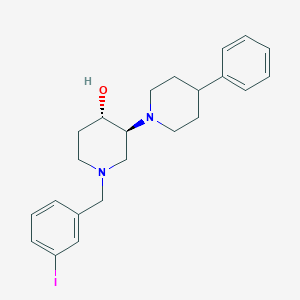

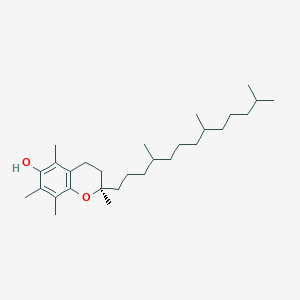

Molecular Structure Analysis

The molecular structure of mosapride citrate and its metabolites plays a crucial role in its pharmacological activity. Mosapride is a racemate and is metabolized to its des-4-fluorobenzyl structure (M-1). The enantiomeric separation and determination of mosapride and its metabolite M-1 can be achieved using an alpha 1-acid glycoprotein HPLC column, which is essential for pharmacokinetic studies .

Chemical Reactions Analysis

Mosapride citrate's chemical behavior has been studied using electrochemical methods such as cyclic voltammetry (CV) and square wave voltammetry (SWV). The oxidation process of mosapride citrate is irreversible and diffusion-controlled across a pH range of 2–12. The presence of the surface-active agent citrimide enhances the oxidation current signal, which is a function of the amount of mosapride citrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of mosapride citrate, including its stability and degradation under various conditions, have been thoroughly investigated. Stability-indicating methods have been developed for the determination of mosapride citrate in the presence of its degradation products, adhering to ICH guidelines. The drug has been subjected to stress stability studies, including acid, alkali, oxidative, photolytic, and thermal stress degradation. Various spectrophotometric and spectrofluorimetric methods have been validated for the determination of mosapride in bulk and dosage forms . Additionally, an isocratic reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the determination and evaluation of the purity of mosapride citrate in bulk drugs and pharmaceuticals .

Case Studies and Clinical Relevance

Several studies have demonstrated the clinical relevance of mosapride citrate. For instance, mosapride has been shown to ameliorate constipation in parkinsonian patients by augmenting lower gastrointestinal tract motility, as evidenced by shortened colonic transit time and improved videomanometry parameters . In healthy adult volunteers, mosapride increased gastric motility and emptying without significantly influencing autonomic nervous activity, heart rate, or blood pressure, suggesting its utility in patients with autonomic imbalance . Moreover, mosapride has been found to accelerate transit through increased contraction in the proximal colon more than the distal colon, which may be beneficial for constipation . Lastly, mosapride's ability to inhibit gastric distension-induced visceromotor response in rats indicates its potential in alleviating gastrointestinal symptoms associated with functional dyspepsia .

Wissenschaftliche Forschungsanwendungen

1. Formulation Development and Evaluation

Mosapride Citrate Dihydrate has been extensively studied for its formulation development in orodispersible tablets, utilizing different superdisintegrants like croscarmellose Sodium, crospovidone, and sodium starch glycolate. These formulations aim to enhance the disintegration and dissolution of the drug, making it more effective for specific medical conditions such as gastroesophageal reflux disease and diabetic gastropathy (Shaikh et al., 2012); (Jagdale et al., 2009).

2. Lipophilicity Profile Study

Research has been conducted to determine the lipophilicity profile of Mosapride Citrate Dihydrate across various pH levels, revealing an increase in lipophilicity with rising pH up to a certain point (Rajput & Patel, 2005).

3. Therapeutic Applications in Parkinsonian Patients

A notable study demonstrated that Mosapride Citrate, as a 5-HT4 receptor agonist, effectively ameliorated constipation in parkinsonian patients without serious adverse effects, highlighting its therapeutic potential in treating gastrointestinal tract disorders (Liu et al., 2005).

4. Prokinetic Effects on Colonic Function

Research involving in vitro studies on guinea pigs showed that Mosapride Citrate has a prokinetic effect on both proximal and distal colonic motor function, suggesting its potential use for constipation (Kim et al., 2007).

5. Influence on Gastrointestinal Motility

Studies have also focused on Mosapride Citrate's effects on gastrointestinal motility across different sections of the digestive system in animal models, indicating its broad applicability in treating GI motor disorders (Ji et al., 2003).

6. Effect on Incretin Secretion and Antidiabetic Potential

Mosapride Citrate's impact on incretin secretion and its potential antidiabetic effects have been explored, showing that it may increase glucagon-like peptide-1 secretion, which could have implications for diabetes treatment (Aoki et al., 2013).

7. Pharmacokinetics Studies

Pharmacokinetics of Mosapride Citrate, including its absorption and metabolism, have been studied in different contexts like postgastrectomy patients, indicating its varied pharmacological profile across different patient populations (Kumagai et al., 2005).

8. Metabolism and Metabolite Identification

Comprehensive studies have been conducted to identify and elucidate the structure of Mosapride Citrate metabolites in human urine, feces, and plasma, enhancing understanding of its metabolic pathways (Sun et al., 2014).

9. Postoperative Applications

Research indicates that Mosapride Citrate can effectively reduce postoperative ileus following colon surgery, thereby potentially shortening hospital stays and improving recovery outcomes (Narita et al., 2008).

10. Solid Dispersion Formulation for Controlled Release

Studies focusing on solid dispersion formulations of Mosapride Citrate with controlled release characteristics using various polymers have been conducted, indicating its potential for more efficient drug delivery systems (Kim et al., 2011).

Safety And Hazards

Mosapride citrate dihydrate can cause serious eye damage. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

Zukünftige Richtungen

Eigenschaften

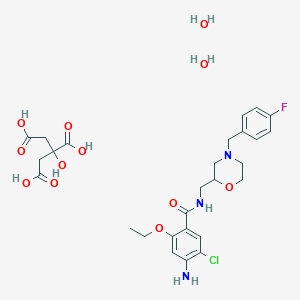

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3.C6H8O7.2H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKIQHMTGSGTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClFN3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979874 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mosapride citrate dihydrate | |

CAS RN |

636582-62-2, 156925-25-6 | |

| Record name | Mosapride citrate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0636582622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mosapride citrate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide citrate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOSAPRIDE CITRATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73033I28Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)